molecular formula C10H12BrN3O2 B1271981 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid CAS No. 799283-92-4

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Cat. No. B1271981
M. Wt: 286.13 g/mol
InChI Key: NKCDUFJDLOFCEE-UHFFFAOYSA-N
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Description

“1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C10H12BrN3O2 .


Molecular Structure Analysis

The molecular weight of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is 286.13 . The InChI code is 1S/C10H12BrN3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” are not fully detailed in the search results. The molecular weight is 286.13 .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Cine-Amination Process : The cine-amination of 4-substituted-5-bromopyrimidines, including 5-bromo-4-piperidinopyrimidine, has been studied. This process involves the conversion into 4-substituted-6-aminopyrimidines and is significant for understanding the SN(ANRORC) mechanism in chemical synthesis (Rasmussen et al., 1978).

Biological Applications

  • Antibacterial and Anti-TB Activities : Novel derivatives of piperidine-4-carboxylic acid, synthesized through a reaction with phenacyl bromides, have shown promising antibacterial and anti-tuberculosis activities (Megha, Bodke, & Shanavaz, 2023).
  • Cancer Treatment Potential : Compounds including piperidine-4-carboxylic acid derivatives are being explored as inhibitors for Aurora A kinase, potentially useful in cancer treatment (ヘンリー,ジェームズ, 2006).
  • Synthesis of Functionalized Compounds : The synthesis of various heterocyclic compounds including piperidine-4-carboxylic acid derivatives, aiming for pharmaceutical applications, especially in anticancer agents (Rehman et al., 2018).
  • Antimicrobial Activity : Piperidine substituted benzothiazole derivatives, including piperidine-4-carboxylic acid, exhibit significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Pharmaceutical Synthesis and Development

  • Development of Pharmacologically Active Molecules : The synthesis of 5-halopyrimidine-4-carboxylic acid esters, including 5-bromopyrimidine-4-carboxylate, has been applied in the preparation of CK2 inhibitors, indicating its potential in pharmaceutical development (Regan et al., 2012).

Miscellaneous Applications

  • Pharmacological Agents Synthesis : Synthesis and evaluation of aminopyrimidine series, including derivatives of piperidine-4-carboxylic acid, have contributed to the development of novel pharmacological agents (Dounay et al., 2009).

Future Directions

The future directions of research and applications for “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” are not specified in the search results. Given its structural features, it may have potential in pharmaceutical research .

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDUFJDLOFCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933659
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

CAS RN

149506-04-7, 799283-92-4
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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